![molecular formula C10H18ClNO B2387191 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one CAS No. 54152-06-6](/img/structure/B2387191.png)
2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Stereochemistry : Research has developed methods for the synthesis of piperidine derivatives, exploring the stereochemistry and conformation of such compounds. For instance, studies have focused on the synthesis of cyclic organophosphorus compounds and their stereochemical analysis using NMR, revealing insights into the molecular conformation and interactions of these molecules (Edmundson, 1972; Ripperger & Pracejus, 1965).
Chemical Functionalities Optimization : Investigations on optimizing chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1) have identified critical structural requirements for allosteric modulation, highlighting the importance of the piperidine moiety in these interactions (Khurana et al., 2014).
Crystal and Molecular Structure Studies : Structural determinations, such as the crystal and molecular structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, provide detailed insights into the conformational preferences of these compounds and their potential interactions in complex systems (Naveen et al., 2015).
Applications Beyond Synthesis
Antimicrobial Nano-Materials : The synthesis and characterization of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been explored for their antimicrobial activities against pathogenic bacteria and Candida species, revealing the potential of piperidine derivatives in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antioxidant Potency : The synthesis and NMR study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one highlighted its antioxidant efficacy, suggesting the application of piperidine derivatives in combating oxidative stress (Dineshkumar & Parthiban, 2022).
properties
IUPAC Name |
2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-5-4-6-8(2)12(7)10(13)9(3)11/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYINOGHSYTZVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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